2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a cyclopentyl group and a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone, which is then subjected to cyclization with an appropriate acylating agent to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .
Scientific Research Applications
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Similar in structure but with an acrylic acid moiety.
5-Amino-pyrazoles: Known for their reactivity and use in heterocyclic synthesis.
Uniqueness
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(5-cyclopentyl-2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13-9(7-11(14)15)6-10(12-13)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3,(H,14,15) |
InChI Key |
VWOWCZQPRARFGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)CC(=O)O |
Origin of Product |
United States |
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